(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid
概述
描述
CGS-22652 is a small molecule drug developed by Novartis Pharma AGThis compound has been studied for its potential therapeutic applications in cardiovascular diseases, particularly in conditions such as myocardial ischemia and thrombosis .
化学反应分析
CGS-22652 undergoes various chemical reactions, primarily involving its role as a thromboxane A2 receptor antagonist. It is known to interact with thromboxane A2 mimetics such as U-46619 and I-BOP, causing cell death in neuroretinovascular endothelial cells . The compound is also involved in reactions that prevent the formation of thromboxane A2, thereby reducing its effects on the cardiovascular system .
科学研究应用
CGS-22652 has been extensively studied for its applications in scientific research, particularly in the fields of cardiovascular diseases and retinal microvascular degeneration. It has been shown to prevent hyperoxia-induced retinal vasoobliteration in rat pups, indicating its potential use in treating retinopathy of prematurity . Additionally, it has been studied for its effects on blood pressure in spontaneously hypertensive rats .
作用机制
The mechanism of action of CGS-22652 involves its antagonistic effects on thromboxane A2 receptors and prostanoid receptors. By blocking these receptors, CGS-22652 prevents the actions of thromboxane A2, which is known to cause vasoconstriction and platelet aggregation. This results in reduced blood pressure and prevention of thrombus formation .
相似化合物的比较
CGS-22652 is unique in its dual role as a thromboxane A2 receptor antagonist and prostanoid receptor antagonist. Similar compounds include U-46619 and I-BOP, which are thromboxane A2 mimetics, and CGS-12970, a thromboxane A2 synthase inhibitor . These compounds share similar mechanisms of action but differ in their specific targets and effects on the cardiovascular system.
属性
CAS 编号 |
134235-78-2 |
---|---|
分子式 |
C22H29ClN2O4S |
分子量 |
453.0 g/mol |
IUPAC 名称 |
8-[(4-chlorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic acid |
InChI |
InChI=1S/C22H29ClN2O4S/c23-20-10-12-21(13-11-20)30(28,29)25-16-2-1-5-18(9-14-22(26)27)6-3-7-19-8-4-15-24-17-19/h4,8,10-13,15,17-18,25H,1-3,5-7,9,14,16H2,(H,26,27) |
InChI 键 |
ISMHAZMNDUAHLK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O |
规范 SMILES |
C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O |
同义词 |
8-(((4-chlorophenyl)sulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid 8-((4-chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid 8-CSAPOA CGS 22652 CGS-22652 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。